(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid
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Overview
Description
(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is an organic compound with the molecular formula C({11})H({11})NO(_{4}) This compound belongs to the benzoxazine family, characterized by a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and methyl acetoacetate.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the benzoxazine ring. This is usually achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The intermediate product is then oxidized to introduce the keto group at the 3-position of the benzoxazine ring.
Acetylation: Finally, the acetic acid moiety is introduced through an acetylation reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Halogens (Cl(_2), Br(_2)), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions include hydroxyl derivatives, carboxylic acids, and various substituted benzoxazines, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In chemistry, (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its ability to undergo various chemical modifications makes it valuable in the development of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-oxo-6-methyl-1,4-benzoxazin-4-yl)acetic acid
- 2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)ethanoic acid
- 4H-1,4-Benzoxazine-4-acetic acid, 2,3-dihydro-6-methyl-3-oxo-
Uniqueness
Compared to similar compounds, (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid stands out due to its specific substitution pattern and the presence of the acetic acid moiety
Properties
IUPAC Name |
2-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-2-3-9-8(4-7)12(5-11(14)15)10(13)6-16-9/h2-4H,5-6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVMGUNQSDWSQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(=O)N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390523 |
Source
|
Record name | (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134997-69-6 |
Source
|
Record name | (6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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